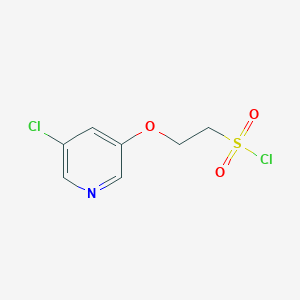
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and dimethylamine.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the desired (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as flow microreactors to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence signaling pathways and biochemical processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-bromophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid
Uniqueness
Compared to its analogs, (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
HBOXKQRGOOBFOX-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
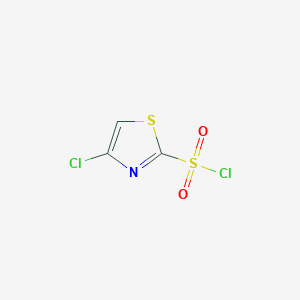
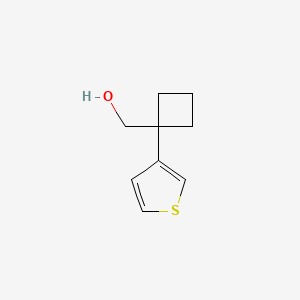
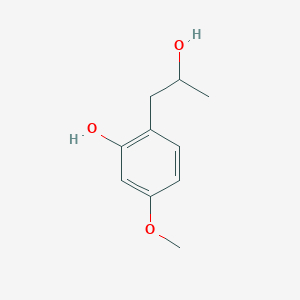
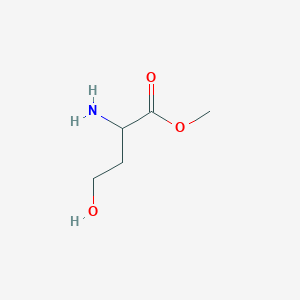

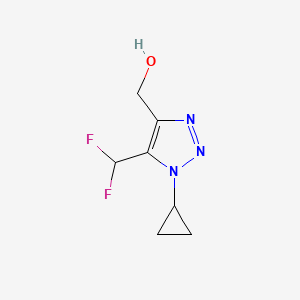

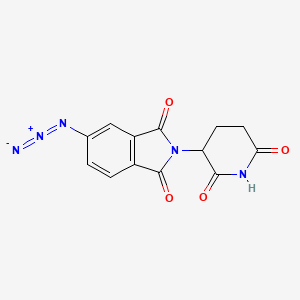
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)


